molecular formula C6H3F3N2OS B3221246 3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde CAS No. 1206524-14-2

3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde

Cat. No. B3221246
CAS RN: 1206524-14-2
M. Wt: 208.16 g/mol
InChI Key: KMYWQRFQIMTFNJ-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)pyrazine-2-carbaldehyde is a chemical compound with the following IUPAC name: 3-(trifluoromethyl)-2-pyrazinecarbaldehyde . Its molecular formula is C₆H₃F₃N₂O . This compound is a brown solid and has a molecular weight of 176.1 g/mol .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrazine ring with a trifluoromethyl group and a carbonyl (aldehyde) functional group attached. The trifluoromethyl (CF₃) substitution imparts unique properties to the compound .


Physical And Chemical Properties Analysis

  • ¹H-NMR Spectrum : Peaks at 11.25 ppm (NH, D₂O exchangeable), 8.74 ppm (NH, D₂O exchangeable), 8.51 ppm (pyrimidine-H₂), 7.79 ppm (pyrazolo-H₃), 7.60 ppm (phenyl-H₂, H₆), and 6.99 ppm (phenyl) .

Safety and Hazards

  • Precautionary Measures : Handle in a well-ventilated area, wear protective gear, and avoid contact with skin and eyes. Dispose of properly .

properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2OS/c7-6(8,9)13-5-4(3-12)10-1-2-11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYWQRFQIMTFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C=O)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228536
Record name 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1206524-14-2
Record name 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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